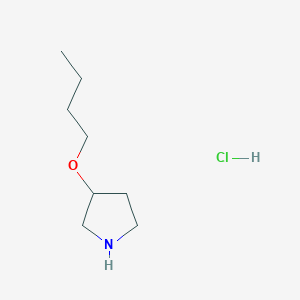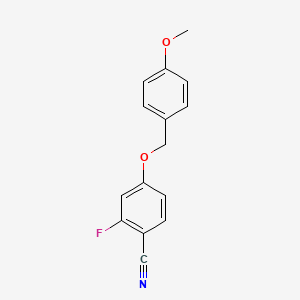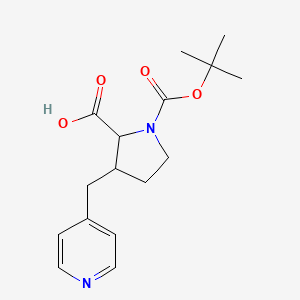![molecular formula C9H12ClNOS B1468388 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol CAS No. 1342202-62-3](/img/structure/B1468388.png)
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol
Vue d'ensemble
Description
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C9H12ClNOS . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is characterized by a pyrrolidine ring attached to a chlorothiophene group . The InChI code for this compound is 1S/C8H8ClN3S/c9-7-2-1-6 (13-7)5-12-8 (10)3-4-11-12/h1-4H,5,10H2 .Applications De Recherche Scientifique
Anticancer Agent Discovery
A study by Zhang et al. (2005) on a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, highlighted its potential as an apoptosis inducer and anticancer agent. The compound demonstrated activity against breast and colorectal cancer cell lines, indicating the therapeutic potential of chlorothiophenyl-substituted compounds in cancer treatment (Zhang et al., 2005).
Synthesis of Agrochemicals or Medicinal Compounds
Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, highlighting their usefulness in preparing agrochemicals or medicinal compounds. This study underscores the importance of pyrrolidin-2-ones and their derivatives in developing new chemicals for agricultural and medicinal applications (Ghelfi et al., 2003).
Molecular Structure and Conformational Studies
Laurella and Erben (2016) focused on the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, revealing the significance of intramolecular OH⋯N hydrogen bonding. Although not directly related to "1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol," this study provides insights into the structural and conformational analysis crucial for understanding the chemical behavior of similar compounds (Laurella & Erben, 2016).
Organocatalysis
Research by Cui Yan-fang (2008) on a derivative of a new chiral organocatalyst demonstrates the relevance of pyrrolidin-2-ylmethyl compounds in catalysis, particularly in asymmetric Michael addition reactions. This highlights the potential application of "1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol" and similar compounds in facilitating chemical reactions with high yield and enantioselectivity (Cui Yan-fang, 2008).
Propriétés
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c10-9-2-1-8(13-9)6-11-4-3-7(12)5-11/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWXDDUGIXQGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B1468306.png)
![tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate](/img/structure/B1468307.png)





![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)


![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)
![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)

